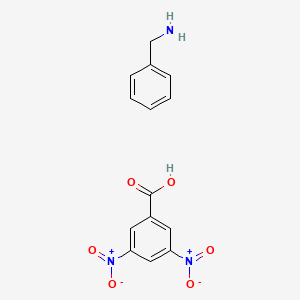

3,5-Dinitrobenzoic acid;phenylmethanamine

Description

3,5-Dinitrobenzoic acid;phenylmethanamine is a compound that combines 3,5-dinitrobenzoic acid and phenylmethanamine. 3,5-Dinitrobenzoic acid is an organic chemical known for its role as a corrosion inhibitor and its use in photography. It is also utilized by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine . Phenylmethanamine, also known as benzylamine, is an organic compound that is a primary amine with the chemical formula C6H5CH2NH2. It is used in organic synthesis and as a building block for various pharmaceuticals and agrochemicals.

Properties

CAS No. |

22709-35-9 |

|---|---|

Molecular Formula |

C14H13N3O6 |

Molecular Weight |

319.27 g/mol |

IUPAC Name |

3,5-dinitrobenzoic acid;phenylmethanamine |

InChI |

InChI=1S/C7H4N2O6.C7H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-6-7-4-2-1-3-5-7/h1-3H,(H,10,11);1-5H,6,8H2 |

InChI Key |

JVATZXGAWVVBQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to yields of approximately 98% . Another method involves the nitration of benzoic acid in a mixture of sulfuric acid and nitric acid .

Industrial Production Methods: Industrial production of 3,5-dinitrobenzoic acid typically involves the nitration of benzoic acid with a mixture of sulfuric and nitric acids. This method is preferred due to its simplicity and practicality . The process parameters, such as the concentration of sulfuric acid, temperature, and excess nitric acid, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Reduction: Reduction of 3,5-dinitrobenzoic acid yields 3,5-diaminobenzoic acid.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dinitrobenzoic acid and its derivatives have several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dinitrobenzoic acid derivatives involves interactions with cellular components. For example, ethyl 3,5-dinitrobenzoate exhibits antifungal activity by targeting the fungal cell membrane and interfering with ergosterol synthesis . This multitarget mechanism affects various cellular processes, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

4-Nitrobenzoic acid: Another nitrobenzoic acid used for similar purposes but with different melting points and properties.

3-Nitrobenzoic acid: A precursor in the synthesis of 3,5-dinitrobenzoic acid.

Uniqueness: 3,5-Dinitrobenzoic acid is unique due to its higher acidity (pKa = 2.82) compared to benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) . This increased acidity is attributed to the mesomeric effect of the two nitro groups, making it more reactive in certain chemical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.